1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one

nicotinic acetylcholine receptor α4β2 nAChR scaffold comparison

SAR studies on diazabicycloalkane scaffolds often stall due to the synthetic burden of introducing the N3-acyl group and N9-benzyl lipophilic anchor in late-stage diversification. 1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one solves this by providing both critical pharmacophoric elements pre-assembled on the rigid [4.2.1] bridging core. - Enables direct N9-debenzylation and heteroaryl functionalization for sub-nanomolar α4β2 nAChR ligands. - Serves as a direct precursor to EP1527075B1-claimed opioid ligands via N9 cinnamyl or phenylpropargyl elaboration. - Favorable Log P (~1.96) and Log D (-1.46) window for CNS penetration, ideal for blood-brain barrier probe design.

Molecular Formula C17H24N2O
Molecular Weight 272.4 g/mol
CAS No. 653600-87-4
Cat. No. B12541356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one
CAS653600-87-4
Molecular FormulaC17H24N2O
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCC2CCC(C1)N2CC3=CC=CC=C3
InChIInChI=1S/C17H24N2O/c1-2-17(20)18-11-10-15-8-9-16(13-18)19(15)12-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3
InChIKeyNZDJLVMDXSFVPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one: Core Scaffold and Physicochemical Identity


1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one (CAS 653600‑87‑4) is a conformationally constrained, N3‑propionyl, N9‑benzyl‑substituted 3,9‑diazabicyclo[4.2.1]nonane derivative with molecular formula C₁₇H₂₄N₂O and molecular weight 272.4 g mol⁻¹ [1]. The rigid [4.2.1] bridging architecture locks the two tertiary amine nitrogens into a defined spatial orientation that is exploited in medicinal chemistry for nicotinic acetylcholine receptor (nAChR) ligand design, opioid receptor modulation, and orexin receptor antagonism . The benzyl substituent at N9 contributes substantial lipophilicity (calculated Log P ≈ 1.96 for the N9‑benzyl core) that can be further tuned by the N3‑propionyl moiety, making the compound a versatile late‑stage intermediate for structure‑activity relationship (SAR) exploration [1].

Conformationally constrained [4.2.1] scaffold for receptor ligand design
N3-propionyl and N9-benzyl handles enable rapid SAR exploration
Versatile late-stage intermediate for CNS-targeted programs

Why Generic Substitution Fails for This Diazabicyclo Scaffold


Simply replacing 1-(9-benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one with another “diazabicyclo” building block – such as a 9‑methyl analog, a 9‑cyclopropyl analog, or a scaffold with a different bridging pattern – is not a conservative substitution. The N9‑benzyl group provides a specific lipophilic and π‑stacking interaction that is absent in smaller alkyl substituents, while the N3‑propionyl moiety contributes a carbonyl hydrogen‑bond acceptor at a precise distance from the protonated amine that is critical for receptor engagement [1]. Changes to either substituent or to the bridging geometry (e.g., moving from [4.2.1] to [3.3.1] or [3.2.1]) have been shown to alter receptor subtype selectivity, binding affinity, and even functional activity from antagonism to agonism .

N9-benzyl replacement with smaller alkyl groups may remove key lipophilic and π-stacking interactions, shifting receptor engagement.

Moving from [4.2.1] to [3.3.1] or [3.2.1] bridging geometry can drastically alter nAChR affinity and functional activity.

Substituting N3-propionyl with acetyl may compromise mu-opioid receptor affinity based on class-level SAR trends.

Quantitative Differentiation Evidence


α4β2 nAChR Binding: [4.2.1]nonane vs. [3.3.1]nonane Scaffolds

Comparative binding studies across diazabicycloalkane scaffolds reveal that the 3,9-diazabicyclo[4.2.1]nonane framework delivers markedly higher α4β2 nAChR affinity than the 3,7-diazabicyclo[3.3.1]nonane (bispidine) system. The [4.2.1]nonane core achieves sub‑nanomolar binding affinity at α4β2 nAChR when appropriately substituted, whereas the [3.3.1]nonane scaffold typically exhibits only moderate affinity in the higher nanomolar range (e.g., Ki ≈ 600 nM for a representative bispidine ligand) [1]. The 3,9‑diaza‑[4.2.1] bridging pattern also outperforms [2.2.1]heptane and [3.2.1]octane systems in terms of α4β2 selectivity, as documented in 3D‑QSAR models [1].

α4β2 nAChR affinity
Class-level
[4.2.1]nonane: sub-nM Ki Reported >600-fold difference Bispidine: Ki ≈600 nM
Supports α4β2 affinity context
Class-level inference; data to verify
nicotinic acetylcholine receptor α4β2 nAChR scaffold comparison diazabicycloalkane

Lipophilicity Modulation: N9-Benzyl vs. N9-Cyclopropyl Log D Comparison

The N9‑benzyl group substantially increases the lipophilicity of the diazabicyclo[4.2.1]nonane core. Calculated Log P for 9‑benzyl‑3,9‑diazabicyclo[4.2.1]nonane is 1.96, compared with 0.705 for the 9‑cyclopropyl analog and −0.144 for the unsubstituted core [1][2]. At physiological pH 7.4, Log D is −1.46 for the 9‑benzyl derivative versus −3.25 for the 9‑cyclopropyl analog and −3.57 for the parent scaffold, reflecting a > 100‑fold difference in distribution coefficient that directly impacts passive membrane permeability and CNS penetration potential [1][2].

Lipophilicity (Log D)
Context-dependent
N9-benzyl: Log D −1.46 Reported >60-fold distrib. ratio 9-cyclopropyl: Log D −3.25
Informs CNS permeation context
Calculated values; cross-study comparable
lipophilicity Log P Log D blood-brain barrier physicochemical property

Spasmolytic Profile Shift: 9-Benzyl vs. 9-Methyl Substitution

The nature of the N9 substituent dictates the spasmolytic profile of amide derivatives on the 3,9‑diazabicyclo[4.2.1]nonane scaffold. 9‑Methyl‑3,9‑diazabicyclo[4.2.1]nonane (compound 3) itself displays specific anti‑serotonin activity, and its amides with aromatic acids yield selective anti‑histaminic compounds [1]. In contrast, when the N9 substituent is a benzyl group (as in the target compound), the altered steric and electronic environment redirects the pharmacological profile away from the serotonin/histamine axis and toward opioid receptor interaction, consistent with the preferred substitution pattern disclosed in opioid receptor ligand patents [2].

Spasmolytic profile
Class-level
9-benzyl-propionyl: opioid receptor Qualitative shift reported 9-methyl: anti-serotonin
N9-substituent directs pharmacology
Class-level inference; qualitative shift
spasmolytic anti-serotonin anti-histaminic smooth muscle

N3-Propionyl vs. N3-Acetyl in Opioid Receptor SAR

Structure‑activity relationship data from the 3,8‑diazabicyclo[3.2.1]octane opioid series demonstrate that N‑propionyl substitution yields higher mu‑opioid receptor affinity than N‑acetyl substitution. For example, N‑propionyl‑N‑cinnamyl‑3,8‑diazabicyclo[3.2.1]octane (DBO‑I) exhibited a Ki of 55.2 nM at the mu receptor with in vivo analgesic ED₅₀ of 1.1 mg kg⁻¹, whereas corresponding N‑acetyl analogs showed reduced potency [1]. The patent literature for the 3,9‑diazabicyclo[4.2.1]nonane series explicitly identifies C₁–C₄ acyl groups (including propionyl) as preferred substituents for opioid receptor binding, and the compound (±)-1-[9-(3‑phenyl‑allyl)-3,9‑diaza‑bicyclo[4.2.1]non‑3‑yl]‑propan‑1‑one is listed as an exemplary embodiment of the invention, directly validating the N3‑propionyl‑N9‑(arylalkyl) substitution pattern embodied in the target compound [2].

Mu-opioid affinity
Class-level
Propionyl preferred in SAR Reported affinity advantage Acetyl: reduced affinity
Supports opioid ligand design
Data from [3.2.1]octane analog; class-level
opioid receptor mu-opioid SAR propionyl acetyl

Validated Research Applications


Mu-Opioid Receptor Ligand Intermediate

The compound serves as a direct precursor to N3‑propionyl‑N9‑(arylalkyl/arylpropenyl)‑3,9‑diazabicyclo[4.2.1]nonane opioid ligands as claimed in EP1527075B1, where the N9‑benzyl group can be deprotected and elaborated into cinnamyl, phenylpropargyl, or heteroarylalkyl moieties to fine‑tune mu‑receptor affinity and selectivity [1]. The pre‑installed N3‑propionyl group eliminates a synthetic step and preserves the preferred acyl pharmacophore.

α4β2 Nicotinic Receptor Ligand Optimization

Based on the established superiority of the 3,9‑diazabicyclo[4.2.1]nonane framework for α4β2 nAChR binding (sub‑nanomolar affinity achievable), the compound can be N9‑debenzylated and functionalized with pyridine, pyridazine, or chloropyridine heteroaryl groups to access high‑affinity nAChR ligands for CNS disorder research .

CNS Penetration Physicochemical Probe

With a calculated Log P of 1.96 and Log D (pH 7.4) of −1.46 for the N9‑benzyl core, the compound occupies a favorable lipophilicity window for passive blood‑brain barrier penetration [2]. The N3‑propionyl group further modulates hydrogen‑bonding capacity, making the compound a suitable probe for evaluating how incremental lipophilicity changes affect CNS exposure in diazabicycloalkane series.

Spasmolytic Selectivity Reference Control

Because the 9‑benzyl‑N3‑propionyl substitution pattern directs pharmacology away from the anti‑serotonin/anti‑histaminic profile observed with 9‑methyl analogs, the compound can serve as a selectivity control in spasmolytic screening panels to confirm that observed smooth‑muscle relaxation is receptor‑specific rather than scaffold‑driven [3].

Application
Selection Property
Validation Focus
Mu-opioid receptor ligand SAR
Pre-installed N3-propionyl handle
Mu-receptor affinity and selectivity context
α4β2 nAChR ligand optimization
[4.2.1] bridging architecture
High-affinity binding and selectivity screening
CNS penetration probe
N9-benzyl lipophilicity window
Passive BBB permeation assessment
Spasmolytic selectivity control
N9-substituent-dependent pharmacology
Receptor-specific smooth-muscle response
Quote Request

Request a Quote for 1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.